molecular formula C14H14ClN3O B5568080 3-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-1-PHENYLUREA

3-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-1-PHENYLUREA

Cat. No.: B5568080
M. Wt: 275.73 g/mol
InChI Key: YHOKEJRVXHLRCY-UHFFFAOYSA-N
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Description

3-(2-Chloro-4,6-dimethylpyridin-3-yl)-1-phenylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a pyridine ring substituted with chlorine and methyl groups, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-4,6-dimethylpyridin-3-yl)-1-phenylurea typically involves the reaction of 2-chloro-4,6-dimethylpyridine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-4,6-dimethylpyridine and phenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4,6-dimethylpyridin-3-yl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(2-Chloro-4,6-dimethylpyridin-3-yl)-1-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chloro-4,6-dimethylpyridin-3-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methylpyridin-3-yl)-1-phenylurea
  • 3-(2-Chloro-6-methylpyridin-3-yl)-1-phenylurea
  • 3-(2-Chloro-4,6-dimethylpyridin-3-yl)-1-ethylurea

Comparison

Compared to similar compounds, 3-(2-chloro-4,6-dimethylpyridin-3-yl)-1-phenylurea is unique due to the specific substitution pattern on the pyridine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chloro-4,6-dimethylpyridin-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-8-10(2)16-13(15)12(9)18-14(19)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOKEJRVXHLRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)NC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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